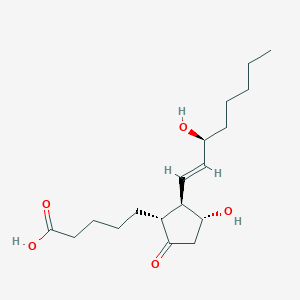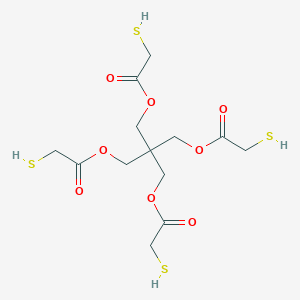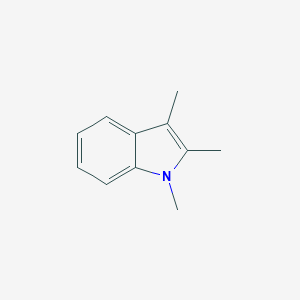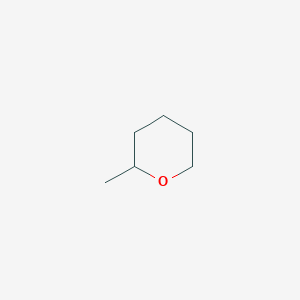
Tetrahydroquinazoline
Overview
Description
Tetrahydroquinazoline is a class of organic compounds that are part of the quinazoline family. They are nitrogen-containing heterocycles and have received significant attention due to their diverse biopharmaceutical activities . One specific type, 5,6,7,8-Tetrahydro-quinazoline, is a brown liquid with a molecular weight of 134.18 .
Synthesis Analysis
Tetrahydroquinazolines can be synthesized from 2-aminobenzonitriles and alkylidene malonates via 1,4-conjugate addition followed by an unprecedented rearrangement . This methodology is further applicable for the synthesis of quinazolines and tetracyclic compounds .Molecular Structure Analysis
The molecule of a specific this compound derivative contains a chiral tertiary carbon of the 1,2,3,4-tetrahydropyrimidine fragment . The formation of the single product was confirmed by IR and 1H spectroscopy, single-crystal and powder X-ray diffraction, and elemental analysis .Chemical Reactions Analysis
Tetrahydroquinazolines have been used in multicomponent reactions (MCR), a powerful strategy for constructing structurally diverse chemical compounds. MCR reactions have been used for the synthesis of compounds with biological activity such as anticancer and antimicrobial properties .Physical And Chemical Properties Analysis
5,6,7,8-Tetrahydro-quinazoline is a brown liquid with a molecular weight of 134.18 .Scientific Research Applications
Synthesis and Biological Evaluation
- Tetrahydroquinazolines have been synthesized and characterized for their biological properties. A study focused on synthesizing new tetrahydroquinazolines, demonstrating their significant antibacterial activity and non-toxic nature to human cells (Murthy et al., 2008).
Cancer Research
- Research indicates that tetrahydroquinazoline derivatives may serve as potent anticancer agents. They act as inhibitors of the KRAS protein, which plays a crucial role in cell signaling pathways related to cell differentiation, proliferation, and apoptosis. Their potential in treating cancers involving KRAS mutations, such as lung tumors, is particularly notable (Abdel-Magid, 2019).
Anticancer Drug Development
- A novel class of 6-amino-tetrahydroquinazoline derivatives has been identified as inhibitors of human topoisomerase II, a key target for anticancer drugs. These compounds block topoisomerase II function without DNA intercalation, suggesting their potential as safer, topoII-targeted anticancer drugs (Ortega et al., 2020).
Green Chemistry Applications
- Tetrahydroquinazolines have been synthesized through green chemistry approaches. A study demonstrates the efficient, solvent-free synthesis of 2-aryl-1,2,3,4-tetrahydroquinazolines, highlighting the potential of these processes in the sustainable production of important chemical compounds (Correa et al., 2002).
Inhibitors of mTOR
- This compound derivatives have been studied as inhibitors of the mammalian target of rapamycin (mTOR), crucial for developing new cancer therapies. These compounds show promise in increasing mTOR potency and reducing side effects compared to existing mTOR inhibitors (Estrada et al., 2013).
Antimicrobial and Antioxidant Activity
- The antimicrobial and antioxidant properties of tetrahydroquinazolines have been explored. A study focused on the microwave-assisted synthesis of a specific this compound compound, which showed significant activity against various bacterial strains and moderate antioxidant activity (Obafemi et al., 2018).
Progress in Chemistry
- There has been significant progress in the chemistry of tetrahydroquinolines, a related compound, with emphasis on their synthesis and potential pharmacological applications (Muthukrishnan et al., 2019).
Mechanism of Action
Tetrahydroquinazoline derivatives have shown diverse biological activities against various infective pathogens and neurodegenerative disorders . For example, some this compound derivatives have been found to inhibit human topoisomerase II (topoII), a crucial enzyme that controls the topology of DNA in cells .
properties
IUPAC Name |
1,2,3,4-tetrahydroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-2-4-8-7(3-1)5-9-6-10-8/h1-4,9-10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKORYTIUMAOPED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2NCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





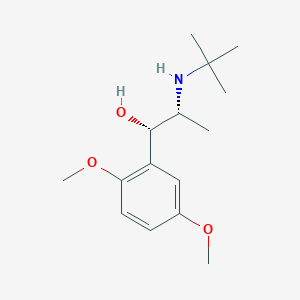
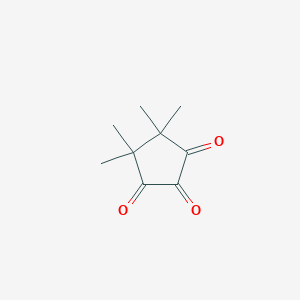
![2-(2-Methoxyphenyl)-1-[2-(2-methoxyphenyl)-4,5-diphenylimidazol-2-yl]-4,5-diphenylimidazole](/img/structure/B156190.png)

